2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE
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Description
2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE is a useful research compound. Its molecular formula is C22H22N4OS and its molecular weight is 390.51. The purity is usually 95%.
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Scientific Research Applications
pKa Determination and Synthesis of Acetamide Derivatives
Research by Duran and Canbaz (2013) involved the synthesis of acetamide derivative compounds and the determination of their acidity constants via UV spectroscopic studies. These compounds, which share a structural resemblance to the queried compound, were synthesized for potential applications in drug development, illustrating the process of creating and analyzing new chemical entities for their physicochemical properties (Duran & Canbaz, 2013).
Biological Activity Evaluation of Ethyl-2-amino Benzothiazole Derivatives
A study by Jebur, Abdullah, and Saleh (2018) synthesized and evaluated the biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. The research aimed to investigate the potential of these compounds in medical applications, indicating the interest in such structures for therapeutic uses (Jebur, Abdullah, & Saleh, 2018).
Heterocycles Synthesis via Thioureido-Acetamides
Research conducted by Schmeyers and Kaupp (2002) explored the synthesis of various heterocycles from thioureido-acetamides in one-pot cascade reactions. This study showcases the versatility of acetamide derivatives in synthesizing complex heterocyclic structures, which are crucial in drug design and other scientific applications (Schmeyers & Kaupp, 2002).
Antimicrobial Activity of Sulphonamide Derivatives
Fahim and Ismael (2019) explored the synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their subsequent transformation into compounds with significant antimicrobial activity. This research highlights the potential use of acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Properties
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c27-21(24-19-10-9-17-7-4-8-18(17)13-19)15-28-22-12-11-20(25-26-22)23-14-16-5-2-1-3-6-16/h1-3,5-6,9-13H,4,7-8,14-15H2,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNUMHCQHUGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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